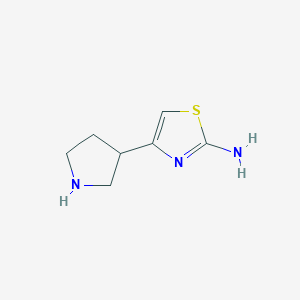

4-(Pyrrolidin-3-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHGZDQCHFHOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Thiazole Heterocycle in Drug Discovery and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules. nih.goveurekaselect.comwisdomlib.org Its aromatic nature and the presence of heteroatoms create a unique electronic environment, allowing for a variety of chemical interactions and modifications. nih.gov This versatility has made the thiazole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in many potent and clinically successful drugs. researchgate.net

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. wisdomlib.orgresearchgate.net The thiazole ring is a key component of naturally occurring molecules like vitamin B1 (thiamine) and penicillins, as well as synthetic drugs such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib (B193332). eurekaselect.comresearchgate.netnih.gov The ability of the thiazole moiety to interact with various biological targets, including enzymes and receptors, underscores its importance in the design of new therapeutic agents. nih.govresearchgate.net

An Overview of 2 Aminothiazole Derivatives As Pharmacologically Active Compounds

Within the broader class of thiazoles, 2-aminothiazole (B372263) derivatives have garnered significant attention due to their diverse and potent pharmacological activities. nih.govmdpi.com The 2-aminothiazole moiety serves as a critical pharmacophore, a key structural feature responsible for a drug's biological activity. This scaffold has been extensively utilized in the synthesis of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.com

The development of anticancer drug resistance is a major challenge in modern medicine, and 2-aminothiazole derivatives have emerged as promising candidates for overcoming this issue. nih.gov Research has shown that various analogues exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and prostate. nih.gov Furthermore, the 2-aminothiazole nucleus is a fundamental component of clinically approved anticancer drugs like dasatinib (B193332) and alpelisib. nih.gov Beyond oncology, these derivatives have been investigated for their neuroprotective potential and as agents for treating neurological diseases. researchgate.net

The synthetic accessibility of the 2-aminothiazole core allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of these compounds. mdpi.com By introducing different substituents at various positions of the thiazole (B1198619) ring, researchers can optimize factors such as potency, selectivity, and pharmacokinetic profiles.

Rationale for Investigating the 4 Pyrrolidin 3 Yl Thiazol 2 Amine Scaffold

The specific combination of a pyrrolidine (B122466) ring at the 4-position of a 2-aminothiazole (B372263) core in 4-(Pyrrolidin-3-yl)thiazol-2-amine presents a unique and compelling rationale for its investigation in drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged structure in medicinal chemistry, known to enhance aqueous solubility and provide a three-dimensional structural element that can improve binding affinity to biological targets.

The incorporation of the pyrrolidine moiety introduces a chiral center, allowing for stereospecific interactions with target proteins, which can lead to increased potency and reduced off-target effects. The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor or be protonated to form a salt, further influencing the compound's physicochemical properties and its ability to interact with biological systems.

The linkage of the pyrrolidine ring at the 4-position of the thiazole (B1198619) ring is a key design element. This specific arrangement allows for the exploration of structure-activity relationships (SAR) by modifying both the pyrrolidine and the 2-amino group of the thiazole. This dual-handle approach provides a rich platform for generating a diverse library of analogues with potentially improved pharmacological profiles. The combination of the established biological activities of the 2-aminothiazole scaffold with the favorable properties of the pyrrolidine ring makes this compound a highly attractive starting point for the development of new drug candidates.

Research Scope and Objectives for 4 Pyrrolidin 3 Yl Thiazol 2 Amine and Its Analogues

Classical and Modern Synthetic Routes for the Thiazole Ring System

The formation of the 2-aminothiazole (B372263) core is a foundational step in the synthesis of this compound. Both classical and modern cyclization methods are employed to construct this heterocyclic system.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of this compound synthesis, thiourea (B124793) is commonly used as the thioamide component, which provides the 2-amino group of the final thiazole ring. youtube.comyoutube.com

The general mechanism initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone. youtube.comyoutube.com This is followed by an intramolecular condensation and dehydration, driven by the stability of the resulting aromatic thiazole ring. youtube.com The initial product is often the hydrohalide salt of the aminothiazole, which is then neutralized with a weak base to yield the final product. youtube.com

Modern adaptations of the Hantzsch synthesis focus on improving yields, simplifying workup procedures, and employing greener reaction conditions. For instance, solvent-free synthesis of 2-aminothiazoles can be achieved by reacting α-bromoacetophenones with thiourea, leading to rapid and high-yielding product formation. organic-chemistry.org

Other Cyclization Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for thiazole ring formation. One such method involves the reaction of carbonyl compounds and thiourea using bromine as a condensing agent. chemicalbook.com Another approach utilizes the cyclization of an in situ formed hemiacetal, derived from the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide, with thiourea to afford 2-aminothiazole-5-carboxylates. chemicalbook.com

More recent innovations include copper-catalyzed methods. One such reaction is a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) which provides thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Another copper-catalyzed approach involves the coupling of oxime acetates with isothiocyanates to yield 4-substituted and 4,5-disubstituted 2-aminothiazoles. organic-chemistry.org

Strategies for Incorporating the Pyrrolidine Moiety at the C4 Position of the Thiazole Ring

A key synthetic challenge is the introduction of the pyrrolidine ring at the C4 position of the thiazole. This is typically achieved by starting with a precursor that already contains the pyrrolidine moiety. The general strategy involves the use of a 3-substituted pyrrolidine derivative which can be converted into an α-haloketone.

For example, the synthesis can start from a protected 3-acylpyrrolidine. This ketone can then be halogenated at the α-position to form the necessary α-haloketone intermediate. This intermediate is then subjected to the Hantzsch reaction with thiourea to construct the 2-aminothiazole ring directly attached to the pyrrolidine at the desired position. The protecting group on the pyrrolidine nitrogen can then be removed or modified in subsequent steps.

Chemical Modifications at the 2-Amino Group of the Thiazole Ring

The 2-amino group of the thiazole ring is a versatile handle for chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. nih.govnih.gov Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The 2-amino group can be readily acylated using various carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. nih.govnih.govmdpi.com For instance, coupling of 2-amino-4-(pyrid-2-yl)thiazole with different acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) has been reported to yield a series of amide analogues. mdpi.com

Urea (B33335) and Thiourea Formation: Reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides access to a diverse set of urea and thiourea derivatives, respectively. nih.govmdpi.com

These modifications can significantly impact the biological activity of the parent compound. For example, the introduction of substituted benzoyl groups at the N-2 position of a 2-aminothiazole scaffold has been shown to dramatically improve antitubercular activity. nih.gov

Derivatization Approaches on the Pyrrolidine Ring

The pyrrolidine ring itself offers another site for chemical diversification. The nitrogen atom of the pyrrolidine is a secondary amine and can be functionalized through various reactions. The basicity and nucleophilicity of the pyrrolidine nitrogen allow for alkylation, acylation, and sulfonylation reactions. nih.gov

Substituents on the pyrrolidine ring can influence the molecule's conformation and its interaction with biological targets. nih.gov The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to enantioselective binding to proteins. nih.gov For instance, the position of a methyl group on a pyridine (B92270) ring attached to a pyrrolidine has been shown to significantly affect binding affinity to the CXCR4 receptor. nih.gov

Advanced Synthetic Strategies for Analogues of this compound

The development of novel analogues of this compound often requires more advanced and convergent synthetic strategies. These can include multi-component reactions and the use of modern catalytic systems.

Multi-component Reactions: Four-component reactions have been employed to synthesize functionalized 2-pyrrolidinones containing a benzothiazolyl unit, which shares the core thiazole structure. researchgate.net Such strategies allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Catalytic Methods: The use of novel catalysts can provide efficient and selective routes to analogues. For example, HMCM-41, a mesoporous aluminosilicate (B74896) catalyst, has been used for the synthesis of N-aryl-4-(3-pyridyl)thiazol-2-amines. nih.gov Iridium-catalyzed N-heterocyclization of primary amines with diols offers an efficient route to various five-, six-, and seven-membered cyclic amines, including pyrrolidines. organic-chemistry.org

Below is a table summarizing some of the key reaction types and their applications in the synthesis and derivatization of this compound and related structures.

| Reaction Type | Description | Application Example | Reference(s) |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone and a thioamide. | Synthesis of the 2-aminothiazole core from an α-halo-3-pyrrolidinyl ketone and thiourea. | synarchive.comyoutube.comyoutube.com |

| Acylation | Formation of an amide bond at the 2-amino group. | Reaction with benzoyl chloride to introduce a benzoyl group. | nih.govnih.govmdpi.com |

| Urea Formation | Reaction of the 2-amino group with an isocyanate. | Synthesis of N-substituted urea derivatives. | nih.govmdpi.com |

| N-Alkylation of Pyrrolidine | Introduction of an alkyl group on the pyrrolidine nitrogen. | Reaction with an alkyl halide to modify the pyrrolidine moiety. | nih.gov |

| Multi-component Reaction | One-pot synthesis involving three or more starting materials. | Four-component reaction to build complex pyrrolidinone structures. | researchgate.net |

Enzyme Inhibition Studies

The capacity of thiazole derivatives to inhibit specific enzymes is a significant area of investigation. These studies are crucial for understanding their mechanism of action and for the development of targeted therapies.

Kinase Inhibition (e.g., Rho-kinase, Src kinase)

Thiazole-based compounds have emerged as a promising class of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders.

Research into 4-aryl-thiazole-2-amines has demonstrated their potential as inhibitors of Rho-associated kinase (ROCK). A series of these compounds were synthesized and evaluated for their ROCK II inhibitory activity. Notably, derivatives with a pyridine substitution at the 4-position of the thiazole ring were generally more potent. One of the most effective compounds in this series exhibited a half-maximal inhibitory concentration (IC50) of 20 nM nih.govsemanticscholar.org.

Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle and validated targets for cancer therapy acs.org. Optimization of this series led to the discovery of orally bioavailable inhibitors with significant selectivity acs.org. Similarly, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to be highly active inhibitors of CDK9, a protein crucial for cancer cell survival acs.org. The substitution pattern on both the pyrimidine (B1678525) and thiazole rings plays a critical role in the potency and selectivity of these inhibitors acs.org.

While these studies highlight the potential of the broader class of 4-substituted thiazol-2-amines as kinase inhibitors, specific data on the Rho-kinase or Src kinase inhibitory activity of this compound is not available in the reviewed literature.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Research has explored the potential of thiazole derivatives in this area.

A study on new pyrrol-thiazole derivatives investigated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) cumhuriyet.edu.tr. The results indicated that these compounds possess inhibitory activity against both enzymes, with one derivative showing the highest inhibition against AChE and another being most effective against BuChE cumhuriyet.edu.tr. This suggests that the pyrrol-thiazole scaffold could be a valuable starting point for the design of new anti-Alzheimer's agents cumhuriyet.edu.tr. However, these derivatives are structurally distinct from this compound.

Recent studies have also focused on butyrylcholinesterase (BuChE) inhibitors, as they may offer advantages over specific acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease sysrevpharm.org. Dual inhibitors of both enzymes are a current area of interest in drug discovery sysrevpharm.org.

No direct studies on the cholinesterase inhibitory properties of this compound were identified.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Pathway Modulation

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is the mechanism of action for many anti-inflammatory drugs. Developing dual inhibitors of COX-2 and 5-LOX is a strategy to create safer non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the side effects associated with the inhibition of COX-1 acs.orgnih.gov. The synthesis of new thiazole derivatives has been explored for their potential antimicrobial and anti-inflammatory activities, with some compounds showing inhibitory effects on COX enzymes scielo.br.

Despite the interest in thiazole derivatives as anti-inflammatory agents, there is no specific information in the reviewed literature regarding the modulation of COX or 5-LOX pathways by this compound.

Antimycobacterial Enzyme Targets (e.g., InhA, DprE1)

The emergence of drug-resistant Mycobacterium tuberculosis has necessitated the discovery of new antimycobacterial agents with novel mechanisms of action. Enzymes in the mycobacterial cell wall synthesis pathway are attractive targets.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in this pathway and a validated target for tuberculosis drug discovery researchgate.netnih.govbeilstein-journals.org. Various classes of compounds are being investigated as DprE1 inhibitors researchgate.netnih.govbeilstein-journals.org.

Additionally, new thiazole and thiazolidinone derivatives have been synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv nih.govscielo.br. Some of these compounds have demonstrated significant inhibition of mycobacterial growth in primary screenings nih.gov. Other research has focused on the synthesis of thiazole-based pyrrolidine derivatives and their evaluation as potential antibacterial agents, with some compounds showing selective inhibition of Gram-positive bacteria researchgate.net.

However, there is no specific data linking this compound to the inhibition of InhA or DprE1.

Other Relevant Enzyme Targets (e.g., RT RNase H, DNase I)

The inhibitory potential of thiazole derivatives extends to other enzymes. For example, some 2-aminothiazole-based compounds have been investigated as inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1) mdpi.com. Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy nih.gov.

No studies were found that specifically investigate the effect of this compound on Reverse Transcriptase Ribonuclease H (RT RNase H) or Deoxyribonuclease I (DNase I).

In Vitro Cellular Efficacy

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The thiazole and pyrrolidine heterocyclic rings are recognized for their presence in compounds with antiproliferative and cytotoxic activities. researchgate.netbiointerfaceresearch.com Several studies have explored the potential of this compound derivatives and related structures as anticancer agents.

A study on 2-aryl-4-oxo-thiazolidin-3-yl-amides, designed to improve upon a previous class of cytotoxic agents, identified three potent compounds (8 , 20 , and 21 ) that effectively killed prostate cancer cells with improved selectivity. nih.gov These compounds were evaluated against a panel of human prostate cancer cell lines including DU-145, PC-3, and LNCaP. nih.gov

Similarly, a library of 2,3-thiazolidin-4-one derivatives was synthesized and evaluated for cytotoxic activity against human breast cancer cell lines, such as MCF-7. nih.gov Some of these compounds demonstrated strong inhibitory effects on breast cancer cell growth, suggesting their potential as a new tool for breast cancer treatment. nih.gov

Furthermore, nortopsentin analogues, which incorporate a thiazole ring, have shown antiproliferative activity against a wide range of human tumor cell lines, often at micromolar to submicromolar concentrations. nih.gov For instance, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives exhibited GI50 values ranging from 2.20 to 19.36 μM against various cancer cell lines. nih.gov

The cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives were tested against several cancer cell lines, showing high to moderate activity. nih.gov The most significant results were observed against cervical carcinoma (M-HeLa) and human duodenal adenocarcinoma (HuTu80) cell lines, with cytotoxic effects comparable to the anticancer drug sorafenib. nih.gov

The table below summarizes the antiproliferative activity of selected compounds.

| Compound/Derivative | Cancer Cell Line(s) | Activity/Potency | Reference |

| 2-aryl-4-oxo-thiazolidin-3-yl amides (8, 20, 21) | Prostate (DU-145, PC-3, LNCaP) | Potent and selective killing of cancer cells | nih.gov |

| 2,3-thiazolidin-4-one derivatives | Breast (MCF-7) | Strong inhibitory effects on cell growth | nih.gov |

| 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives | Various (Breast, Prostate, Pancreatic) | GI50 values from 2.20 to 19.36 μM | nih.gov |

| Thiazolo[3,2-a]pyrimidine derivatives | Cervical (M-HeLa), Duodenal (HuTu80) | High to moderate cytotoxicity, comparable to sorafenib | nih.gov |

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The thiazole moiety is a component of many compounds with known antimicrobial properties. researchgate.netnanobioletters.com Research has demonstrated that derivatives of the this compound scaffold possess both antibacterial and antifungal activities.

In a study of 4-(indol-3-yl)thiazole-2-amines, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. nih.gov One compound, 5x , was particularly promising with an MIC range of 0.06–0.12 mg/mL. nih.gov Notably, some of these compounds were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin (B1664943). nih.gov

Another study synthesized a series of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids and found that certain derivatives exhibited bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. osi.lv

The antifungal activity of some 4-(indol-3-yl)thiazole-2-amine derivatives was found to be equipotent or even exceed that of the reference antifungal agents bifonazole (B1667052) and ketoconazole. nih.gov Compound 5g was identified as the most potent antifungal agent in this series. nih.gov Additionally, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives have been synthesized and shown to possess antifungal activity against several agricultural fungi. mdpi.comresearchgate.net

The table below presents a summary of the antimicrobial activities of selected compounds.

| Compound/Derivative | Target Organism(s) | Activity/Potency | Reference |

| 4-(indol-3-yl)thiazole-2-amines (e.g., 5x) | Gram (+/-) bacteria, MRSA | MIC range: 0.06–1.88 mg/mL; More potent than ampicillin against MRSA | nih.gov |

| 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Bacillus subtilis | Bacteriostatic activity | osi.lv |

| 4-(indol-3-yl)thiazole-2-amines (e.g., 5g) | Fungi | Equipotent or superior to bifonazole and ketoconazole | nih.gov |

| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | Antifungal effects | mdpi.comresearchgate.net |

Antiviral Activities (e.g., Anti-HIV)

The pyrrolidine and thiazole ring systems have been incorporated into molecules with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). biointerfaceresearch.com

Several 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been synthesized and tested as anti-HIV agents. nih.gov The results from in vitro tests indicated that some of these compounds were effective inhibitors of HIV-1 replication. nih.gov

Furthermore, a series of thiazolidin-4-one derivatives possessing hydrophilic groups were evaluated for their inhibitory activities against HIV reverse transcriptase (RT). sioc-journal.cn Some of these compounds, such as 8a and 9a , effectively inhibited RT activity with IC50 values of 3.02 and 3.06 μmol·L-1, respectively. sioc-journal.cn Structure-activity relationship studies suggested that the N-3 pyrimidine moiety on the thiazolidin-4-one ring was more favorable for anti-HIV activity than the C-2 phenyl group. sioc-journal.cn

While direct studies on the anti-HIV activity of "this compound" itself are not prevalent in the provided context, the demonstrated antiviral efficacy of structurally related compounds highlights a promising avenue for future research and drug development.

Identification of Key Pharmacophoric Features of the Thiazole-Pyrrolidine Scaffold

The thiazole-pyrrolidine scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for designing ligands for various biological targets. ontosight.aifrontiersin.orgresearchgate.net The core components essential for its biological activity are the thiazole ring and the pyrrolidine ring, which together create a unique three-dimensional structure. researchgate.net

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages in drug design. Its non-planar, puckered nature allows for greater three-dimensional exploration of the pharmacophore space compared to flat aromatic rings. researchgate.netnih.govnih.gov This three-dimensionality is crucial for establishing specific and high-affinity interactions with protein targets. researchgate.netnih.govnih.gov Furthermore, the pyrrolidine ring's nitrogen atom imparts basicity to the scaffold, influencing its physicochemical properties and potential for ionic interactions. nih.gov The stereochemistry of the carbon atoms within the pyrrolidine ring is another critical feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. ontosight.airesearchgate.netnih.gov

Impact of Substituents on the Thiazole Ring (C4 and C5 positions) on Biological Activity

Modifications at the C4 and C5 positions of the thiazole ring have been shown to significantly modulate the biological activity of 2-aminothiazole derivatives. The nature, size, and electronic properties of these substituents can influence the compound's potency and selectivity.

For instance, in the development of anticancer agents, the introduction of a phenyl group at the C4-position of the thiazole has been found to have a notable effect on potency. nih.gov Similarly, the presence of a 3,4,5-trimethoxyphenyl group at the C4-position is a key feature in some combretastatin (B1194345) A-4 mimics that target tubulin. nih.gov

The substituents at the C5 position also play a crucial role. Studies have shown that introducing a bromo group at the C5-position of certain thiazole derivatives can lead to micromolar inhibitory concentrations against cancer cell lines. nih.gov In contrast, incorporating a methyl group at either the C4 or C5 position has been observed to decrease cytotoxic potency in some series of compounds. nih.gov The electronic nature of substituents is also a determining factor. For example, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OMe) on a phenyl ring attached to the thiazole moiety has been found to be beneficial for the antimicrobial activity of certain derivatives. nih.gov

The following table summarizes the observed effects of various substituents on the thiazole ring:

| Position | Substituent | Effect on Biological Activity | Reference |

| C4 | Phenyl | Similar effect to methyl substitution on potency in some anticancer agents. | nih.gov |

| C4 | 3,4,5-Trimethoxyphenyl | Key for tubulin binding in certain anticancer compounds. | nih.gov |

| C4 or C5 | Methyl | Decreased potency in some anticancer 2-aminothiazoles. | nih.gov |

| C5 | Bromo | Led to IC50 values in the micromolar range for some anticancer agents. | nih.gov |

| C4/C5 | Phenyl ring with electron-withdrawing (e.g., NO2) or electron-donating (e.g., OMe) groups | Beneficial for antimicrobial activity in some derivatives. | nih.gov |

Influence of Modifications at the 2-Amino Group of the Thiazole on Potency and Selectivity

The 2-amino group of the thiazole ring is a critical site for modification, with changes to this group having a profound impact on the potency and selectivity of the resulting analogues.

In the context of anticancer activity, the degree of substitution at the 2-amino group can dramatically alter efficacy. For some thiazole derivatives, the order of potency has been observed to be NHCH3 > Me >> N(CH3)2, indicating that a monosubstituted amine is preferred over a disubstituted one, and that increasing steric bulk can lead to a significant decrease in activity. nih.gov In another study, the general trend for inhibitory effects on cell growth was found to be NH2 > NHCH3 > CH3 >> N(CH3)2, suggesting that the unsubstituted amino group is optimal in that particular series. nih.gov

Conversely, the introduction of a chlorine atom on the 2-amino group or its addition to a dialkyl group has been shown to cause a significant decrease in activity, which may be related to an enhancement in molecular volume. nih.gov The nature of the substituent also matters; for example, replacing a 2-amino group with an N-methylamino group led to variable effects on antiproliferative activity against different cell lines. nih.gov

These findings highlight the sensitive nature of the 2-amino position and the importance of carefully considering the size, electronics, and substitution pattern to optimize biological activity.

Role of Pyrrolidine Ring Substitutions and Stereochemistry in Target Interaction

The pyrrolidine ring, with its inherent three-dimensionality and stereogenic centers, plays a pivotal role in dictating the interaction of these analogues with their biological targets. researchgate.netnih.govnih.gov The spatial arrangement of substituents on the pyrrolidine ring can significantly influence binding affinity and, consequently, the biological response. ontosight.airesearchgate.netnih.gov

The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity. ontosight.ai Different stereoisomers of a compound can possess markedly different biological profiles due to their unique binding modes with enantioselective proteins. ontosight.airesearchgate.netnih.gov The puckering of the pyrrolidine ring, which can be controlled by the inductive and stereoelectronic effects of its substituents, also affects its pharmacological efficacy. nih.gov For example, substituents at the C-4 position of a proline ring (a derivative of pyrrolidine) can influence the ring's conformation, adopting either a Cγ-exo or Cγ-endo envelope conformer. nih.gov

The introduction of substituents onto the pyrrolidine ring provides an opportunity to fine-tune the molecule's properties. For instance, in a series of pyrrolidine-thiazole derivatives, a compound bearing a 4-fluorophenyl substituent attached to the thiazole ring demonstrated significant antibacterial activity. frontiersin.org This highlights how substitutions on other parts of the molecule can work in concert with the pyrrolidine ring to achieve the desired biological effect.

The versatility of the pyrrolidine scaffold lies in its ability to be functionalized in a stereocontrolled manner, allowing for the precise spatial orientation of substituents to optimize interactions with a specific biological target. researchgate.netnih.govnih.gov This makes the pyrrolidine ring a highly valuable component in the design of potent and selective therapeutic agents.

Computational and Theoretical Investigations of 4 Pyrrolidin 3 Yl Thiazol 2 Amine and Its Derivatives

Molecular Docking Studies with Biological Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's active site. Studies on derivatives of 4-(pyrrolidin-3-yl)thiazol-2-amine have utilized molecular docking to identify potential biological targets and elucidate binding mechanisms.

For instance, various thiazole (B1198619) derivatives have been docked against a range of protein targets to evaluate their therapeutic potential. ekb.eg Thiazole-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were investigated as inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial regulators of the cell cycle. nih.govnih.gov Other studies have explored thiazole derivatives as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. ekb.egnih.gov Additionally, the potential of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as anti-diabetic agents was assessed by docking them against the α-amylase enzyme. nih.gov

Ligand-Protein Interaction Profiling and Binding Mode Analysis

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket. This analysis reveals the specific forces driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of thiazole derivatives targeting COX enzymes, molecular docking revealed key interactions with residues in the active site, providing a rationale for their inhibitory activity. ekb.egnih.gov For example, in a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, docking simulations highlighted specific interactions with the active sites of COX and LOX proteins, which corroborated their in vitro inhibitory potential. nih.gov

Similarly, when thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked into the active site of α-amylase, the analysis identified numerous interacting residues. The most potent compound, derivative 4e, was found to interact with Trp58, Trp59, Tyr62, Gln63, His101, Val107, Ile148, Asn152, Leu162, Thr163, Gly164, Leu165, Asp197, Ala198, Asp236, Leu237, His299, Asp300, and His305, indicating a well-defined and stable binding mode. nih.gov The thiazole ring, often a core structural feature, frequently participates in these crucial interactions with protein targets. researchgate.net

Prediction of Binding Affinities and Energetics

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score, typically expressed in units of energy (e.g., kcal/mol), helps to rank different compounds and predict their potency. Lower (more negative) scores generally indicate stronger binding.

In the investigation of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential α-amylase inhibitors, the best-performing compound (4e) exhibited a docking score of -7.43 kcal/mol. nih.gov In another study focusing on anti-inflammatory agents, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine showed potent inhibition of COX-2, with IC50 values (a measure of inhibitory concentration) ranging from 0.76 to 9.01 µM, which aligned with the computational predictions. nih.gov The binding affinities predicted through these computational methods are crucial for prioritizing compounds for further experimental testing.

| Derivative Class | Target Protein | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-amylase | -7.43 kcal/mol (for compound 4e) | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | COX-2 | IC50 range: 0.76-9.01 µM | nih.gov |

| Thiazole derivatives with imidazopyridine | α-glucosidase | Docking scores from -12.15 to -13.45 | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. researchgate.net DFT provides a way to understand a molecule's reactivity, stability, and spectroscopic properties based on its electron density. ekb.eg These methods have been applied to various thiazole and pyrrolidine (B122466) derivatives to gain deeper insights that complement experimental findings. ekb.egnih.gov

Electronic Structure Analysis and Molecular Orbital Theory

DFT is frequently used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg

Studies on 4-(furan-2-yl)thiazol-2-amine derivatives used DFT to evaluate HOMO and LUMO energies to understand their reactivity parameters as potential cyclooxygenase inhibitors. ekb.eg In a different study on polysubstituted pyrroles containing a 1,3,4-thiadiazol-2-yl moiety, DFT calculations of HOMO energy levels helped identify the most reactive ligand for interaction with a protein receptor. researchgate.net Similarly, the electronic and geometric structures of imines containing thiadiazole and pyridine (B92270) units have been investigated using DFT and time-dependent DFT (TD-DFT). mdpi.com These analyses of electronic properties are fundamental to predicting how these molecules will interact with biological systems. edu.krd

| Derivative Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)thiazol-2-amine derivatives | DFT | Evaluation of HOMO-LUMO energies to identify reactivity parameters for COX inhibition. | ekb.eg |

| Polysubstituted pyrroles with 1,3,4-thiadiazol-2-yl | DFT | Calculated HOMO energy level identified the most reactive ligand for protein receptor interaction. | researchgate.net |

| Pyrimidinone-linked thiazoles | DFT | Chloro-substituted compounds showed potential reactivity, with B. cereus being more susceptible. | nih.gov |

| Imine with pyridine and thiadiazole units | DFT / TD-DFT | Investigation of electronic and geometric structure in neutral and protonated forms. | mdpi.com |

Conformation and Tautomerism Studies

The three-dimensional shape (conformation) and the potential existence of different structural isomers (tautomers) are critical for a molecule's biological activity. Quantum chemical calculations can predict the most stable conformations and the energy differences between various tautomers.

For example, theoretical studies on 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are structurally related to the pyrrolidine moiety of the title compound, have shown that these molecules exist in an enamine form stabilized by an intramolecular hydrogen bond. nih.gov DFT calculations revealed that the tautomerism of related 3-pyrroline-2-ones is influenced by a slight energy difference and a high rate of transformation between the tautomeric forms. nih.gov Furthermore, these calculations indicated that the formation of the main product in their synthesis is governed by kinetic selectivity rather than thermodynamic selectivity. nih.gov The crystal structure analysis of compounds like 4-(pyridin-2-yl)thiazol-2-ylamine also provides experimental validation of molecular conformations, which can be compared with theoretical predictions. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability and flexibility of the ligand-protein complex in a simulated physiological environment.

MD simulations are often used to validate the results of molecular docking. By running simulations for tens or hundreds of nanoseconds, scientists can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates. Key metrics used to analyze stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions and the root-mean-square fluctuation (RMSF) of individual residues.

In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were used to confirm the stability of the docked complexes. nih.govnih.gov Similarly, for thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting α-amylase, MD simulations showed that the ligand-protein complex stabilized after 25 nanoseconds, with only minor fluctuations observed up to 80 nanoseconds. nih.gov RMSF analysis further identified the specific protein residues that interacted with the ligand throughout the simulation. nih.gov These simulations provide crucial evidence for the stability of the predicted binding mode, increasing confidence in the potential of the compound as an effective inhibitor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their potential therapeutic effects.

The development of predictive QSAR models for 2-aminothiazole (B372263) derivatives typically involves a dataset of compounds with experimentally determined biological activities, such as inhibitory concentrations (IC₅₀) against a specific target. acs.orgnih.gov These activities are converted to a logarithmic scale (pIC₅₀) and used as the dependent variable in model generation. nih.gov

The process begins with the creation of a dataset of diverse this compound analogs, where substitutions are made at various positions, such as on the pyrrolidine ring or the amine group. The three-dimensional structures of these molecules are optimized using computational chemistry methods. Subsequently, a wide array of molecular descriptors is calculated for each compound. The dataset is then typically divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov

Various statistical methods are employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). acs.orgimist.ma For instance, a study on aminothiazole derivatives as Aurora kinase inhibitors successfully used PLS and principal component regression to establish a linear association between molecular descriptors and inhibitory activity. acs.org The robustness and predictive capability of the developed models are assessed using statistical metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or Q²), and external validation on the test set (R²ext). nih.govnih.gov A robust model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity, as well as a high predictive accuracy for new, untested compounds. imist.ma

Table 1: Representative Statistical Validation of a Hypothetical QSAR Model for 2-Aminothiazole Derivatives This table is a representation of typical data found in QSAR studies of related compounds.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.8902 nih.gov | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. |

| Q²_LOO (Leave-One-Out Cross-Validation) | 0.7875 nih.gov | Measures the internal predictive ability of the model. |

| R²_ext (External Validation) | 0.8735 nih.gov | Measures the predictive ability of the model on an external test set. |

| CCC_ext (Concordance Correlation Coefficient) | 0.8783 nih.gov | Evaluates the agreement between the predicted and observed activities for the external set. |

A key outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For aminothiazole derivatives, studies have highlighted the importance of several types of descriptors.

For example, in the context of Aurora kinase inhibition, descriptors such as the Topological Polar Surface Area (PSA), molecular shape indices (e.g., MoRSE descriptors), and descriptors related to atomic charges and electronegativity have been shown to be crucial. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights through 3D contour maps. nih.gov These maps visualize regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. nih.gov For instance, a CoMFA model might suggest that bulky, electropositive substituents at a specific position on the pyrrolidine ring of this compound could enhance its binding to a target protein.

Table 2: Key Structural Descriptors and Their Influence on Activity for Aminothiazole Analogs This table is based on general findings for the 2-aminothiazole class of compounds.

| Descriptor Class | Specific Descriptor Example | Typical Influence on Potency |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA) nih.gov | A balanced TPSA is often required for both target interaction and cell permeability. |

| Electronic | Sanderson's Electronegativity (MATSp5) nih.gov | Can influence the strength of interactions with the target protein; specific values may be positively or negatively correlated with activity. |

| Steric | Molecular Refractivity (MR) imist.ma | Relates to the volume of the molecule; can indicate favorable or unfavorable steric interactions within a binding pocket. |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) imist.ma | Affects solubility and ability to cross cell membranes; an optimal range is typically sought. |

| 3D Descriptors | RDF (Radial Distribution Function) descriptors nih.gov | Provides information on the 3D arrangement of atoms and can be critical for specific receptor binding. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

Beyond predicting efficacy, computational methods are essential for evaluating the pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). For a compound like this compound, in silico ADME prediction is a critical step to assess its drug-likeness and potential for in vivo success. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.com

In silico ADME models are built using large datasets of compounds with experimentally determined pharmacokinetic properties. Various software platforms and web servers are available to predict a wide range of ADME parameters. These tools often use a combination of QSAR-like models and rule-based systems, such as Lipinski's Rule of Five, to make predictions. researchgate.net

For the 2-aminothiazole class, studies have shown that in silico tools can effectively predict properties like oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. nih.govresearchgate.net For example, a study on 2-aminobenzothiazole (B30445) derivatives used in silico methods as an initial screening to select compounds with favorable ADME profiles before proceeding to in vivo testing. mdpi.com

Table 3: Predicted In Silico ADME Properties for a Representative 2-Aminothiazole Derivative This table contains representative data to illustrate the output of in silico ADME prediction tools for this class of compounds.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | 0 violations researchgate.net | Indicates good potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų researchgate.net | Suggests good intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low/Non-permeant | Indicates a lower likelihood of central nervous system side effects. |

| Human Serum Albumin (HSA) Binding | High | Affects the free concentration of the drug in plasma. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Substrate | Yes | Indicates a likely metabolic pathway. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | Probable | Suggests a potential route of renal excretion. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmia. |

By leveraging these computational and theoretical investigations, researchers can prioritize the synthesis of derivatives of this compound that possess both high potency and favorable drug-like properties, accelerating the journey towards discovering new and effective therapeutic agents.

Preclinical Research Models and in Vivo Pharmacological Evaluation

In Vivo Efficacy Studies in Animal Disease Models

No in vivo efficacy studies in animal disease models for 4-(Pyrrolidin-3-yl)thiazol-2-amine have been identified in the public domain.

Anti-inflammatory and Analgesic Activity Assessments

There is no available scientific literature detailing the in vivo assessment of anti-inflammatory or analgesic activities of this compound. While derivatives of thiazole (B1198619) and pyrrolidine (B122466) have been investigated for such properties, no data exists for this specific compound.

Anti-tumor Efficacy in Xenograft Models

No studies on the anti-tumor efficacy of this compound in xenograft models have been reported in the available scientific literature. Research has been conducted on related thiazole derivatives, but not on this particular chemical entity. nih.govnih.gov

Antimicrobial Activity in Infection Models

There is a lack of published research on the in vivo antimicrobial activity of this compound in infection models.

Mechanistic Investigations in Biological Systems

No mechanistic investigations in biological systems for this compound are documented in the public scientific literature.

Pathways Involved in Anti-inflammatory Responses

Due to the absence of in vivo anti-inflammatory studies for this compound, the biological pathways involved in any potential anti-inflammatory responses have not been elucidated.

Development and Characterization of Relevant Animal Models for Therapeutic Evaluation

There is no information available regarding the development and characterization of specific animal models for the therapeutic evaluation of this compound.

Future Perspectives and Research Directions for 4 Pyrrolidin 3 Yl Thiazol 2 Amine

Strategies for Further Optimization of Potency and Selectivity

The future development of 4-(pyrrolidin-3-yl)thiazol-2-amine as a therapeutic agent hinges on the strategic optimization of its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies on analogous compounds have underscored the critical role of specific substitutions on both the pyrrolidine (B122466) and thiazole (B1198619) rings.

One key strategy involves the targeted modification of the pyrrolidine ring. The stereochemistry of the pyrrolidin-3-yl group is a crucial determinant of biological activity, and systematic variations of this stereocenter will be essential. Furthermore, the introduction of substituents on the pyrrolidine ring can significantly impact binding affinity and selectivity. For instance, in related scaffolds, the addition of small alkyl or fluorinated groups has been shown to enhance potency.

On the thiazole-amine core, research on similar compounds, such as 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, has demonstrated that the nature of the substituent at the C-5 position of the thiazole ring is paramount for activity. nih.gov In this analog, a 3′,4′,5′-trimethoxybenzoyl group was found to be essential for its potent anti-microtubule effects. nih.gov This suggests that a systematic exploration of various aryl and heteroaryl groups at this position in this compound could lead to a significant enhancement of its biological activity.

The following table summarizes key substitution sites and their potential impact on potency and selectivity, based on findings from related compounds:

| Substitution Site | Potential Modification | Rationale for Optimization |

| Pyrrolidine Ring (Position 3) | Stereochemical variations (R/S) | To optimize interactions with chiral binding pockets. |

| Pyrrolidin-1-yl | Introduction of small alkyl or functional groups | To modulate lipophilicity and target engagement. |

| Thiazole Ring (Position 5) | Introduction of substituted benzoyl or other aromatic groups | To enhance potency, as demonstrated in analogous anti-microtubule agents. nih.gov |

| Thiazole-2-amine | N-alkylation or N-arylation | To explore new binding interactions and modulate physicochemical properties. |

Exploration of Novel Therapeutic Applications for the Thiazole-Pyrrolidine Scaffold

The thiazole-pyrrolidine scaffold is a versatile pharmacophore with the potential to be adapted for a wide range of therapeutic applications beyond its initial intended targets. The inherent structural features of this scaffold make it an attractive starting point for the discovery of novel drugs in various disease areas.

Recent research on similar thiazole-amine derivatives has revealed their potential as inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target of interest in the treatment of esophageal squamous cell carcinoma. nih.gov Specifically, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have shown promising anti-cancer activity. nih.gov This opens up the possibility of exploring this compound and its derivatives as potential CDK inhibitors for various cancers.

Furthermore, the thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potent and selective inhibition of COX-2. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Other potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The pyrrolidine ring is a common feature in many central nervous system (CNS) active compounds, and its presence in the this compound scaffold could be leveraged for the development of drugs targeting neurological disorders.

Infectious Diseases: The thiazole ring is a component of several antimicrobial agents, and the unique substitution pattern of the target compound could be explored for novel antibacterial or antifungal activities.

Metabolic Disorders: The structural similarity to some known metabolic modulators suggests that this scaffold could be investigated for its potential in treating conditions such as diabetes or obesity.

Integration of Advanced Experimental and Computational Techniques in Drug Design

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of advanced experimental and computational techniques is crucial. These methods can provide deep insights into the molecular interactions governing biological activity and guide the rational design of more potent and selective compounds.

Computational approaches that can be employed include:

Molecular Docking: To predict the binding modes of this compound derivatives within the active sites of various target proteins. This can help in prioritizing compounds for synthesis and biological evaluation. jmchemsci.commdpi.com

Quantum Mechanics (QM) Calculations: To understand the electronic properties and conformational preferences of the molecule, which can influence its reactivity and binding affinity. jmchemsci.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions.

Pharmacophore Modeling: To identify the key structural features required for biological activity, which can then be used to design new molecules with improved properties.

Advanced experimental techniques that will be instrumental include:

High-Throughput Screening (HTS): To rapidly screen large libraries of this compound derivatives against a panel of biological targets.

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target protein, providing invaluable information for structure-based drug design.

Biophysical Techniques: Such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to accurately measure the binding kinetics and thermodynamics of ligand-protein interactions.

The synergy between these computational and experimental methods will enable a more efficient and effective drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to the market.

Challenges and Opportunities in Translating Research Findings to Preclinical Development

The translation of promising research findings on this compound from the laboratory to preclinical development presents both challenges and opportunities. A thorough understanding of these factors is essential for the successful advancement of this chemical scaffold.

Challenges:

Pharmacokinetic Profile: Achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a major hurdle. Issues such as poor solubility, rapid metabolism, or low bioavailability can hinder the development of an orally active drug.

Off-Target Effects and Toxicity: Ensuring the selectivity of the compound for its intended target is crucial to minimize off-target effects and potential toxicity. The thiazole and pyrrolidine rings, while offering therapeutic potential, can also interact with other biological molecules, leading to unforeseen side effects.

In Vivo Efficacy: Demonstrating significant efficacy in relevant animal models of disease is a critical step. In vitro potency does not always translate to in vivo activity, and careful selection of preclinical models is necessary.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route for the large-scale production of the lead compound is essential for clinical development.

Opportunities:

Chemical Tractability: The this compound scaffold is amenable to chemical modification, offering a high degree of flexibility for optimizing its properties.

Unmet Medical Needs: The potential for this scaffold to be developed for a variety of therapeutic areas, including cancer and inflammatory diseases, addresses significant unmet medical needs.

Biomarker Development: The identification of predictive biomarkers can help in patient stratification and increase the likelihood of success in clinical trials.

Collaborative Research: The complexity of drug development necessitates collaboration between academic researchers, pharmaceutical companies, and contract research organizations to leverage expertise and resources.

Q & A

Q. What synthetic routes are optimal for preparing 4-(Pyrrolidin-3-yl)thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones. For example, glacial acetic acid with sodium acetate as a catalyst under reflux (6 hours) achieves moderate yields (~70%). Reaction optimization may include solvent screening (e.g., benzene vs. DMSO/water mixtures) and temperature control to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and thiazole ring protons (δ ~7.0–8.0 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 196.27).

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-N/C-S vibrations (~1250–1450 cm⁻¹).

Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These predict reactivity, nucleophilic/electrophilic sites, and potential interactions with biological targets .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational flexibility in this compound derivatives?

- Methodological Answer : X-ray crystallography with multi-conformer modeling (e.g., qFit-ligand) identifies dominant conformers within electron density maps. For example, co-crystallization with enzymes (e.g., epoxide hydrolases) reveals binding modes and steric constraints. Discrepancies between deposited and modeled conformations highlight dynamic adaptability .

Q. What experimental and computational strategies address contradictions in corrosion inhibition data for thiazole-amine derivatives?

- Methodological Answer :

- Experimental : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency in acidic/alkaline media.

- Computational : Molecular dynamics (MD) simulations assess adsorption energies on metal surfaces (e.g., copper), while Fukui indices pinpoint reactive sites. Discrepancies may arise from solvent effects or protonation states, requiring pH-controlled experiments .

Q. How do protonation states and hydrogen-bonding networks influence the stability of this compound salts?

- Methodological Answer : Single-crystal X-ray diffraction of hydrobromide salts reveals protonation at pyrrolidine N or thiazole NH sites. Hydrogen-bonding patterns (e.g., N–H⋯Br⁻ or O–H⋯Br⁻) dictate crystal packing and stability. Solvent inclusion (e.g., methanol/water) further modulates lattice energy .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under stress conditions?

- Methodological Answer :

- UPLC-MS/MS : Identifies degradation products (e.g., pyrrolidine ring cleavage or thiazole oxidation).

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions.

- Stability-Indicating Methods : RP-HPLC with photodiode array detection monitors purity shifts. Key fragments (e.g., m/z 155.65 for pyrrolidin-3-yl piperazine) indicate degradation routes .

Q. How can structural analogs of this compound be designed for antimicrobial activity, and what in vitro assays validate efficacy?

- Methodological Answer :

- Design : Introduce substituents (e.g., pyrazine or pyridine rings) to enhance membrane permeability.

- Assays : Minimum inhibitory concentration (MIC) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Synergistic studies with commercial antibiotics (e.g., ampicillin) assess combinatorial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.